AG-1478
Description
Tyrphostin AG 1478 is a member of the tyrphostin family of tyrosine kinase inhibitors, that selectively inhibits epidermal growth factor. (NCI)
Properties
IUPAC Name |
N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNNBHLJANVSQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051447 | |
| Record name | N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153436-53-4, 175178-82-2 | |
| Record name | N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153436-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AG-1478 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153436534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tyrphostin AG 1478, free base >99% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AG-1478 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUH0SEZ9HY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AG-1478 Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-1478, a tyrphostin derivative, is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] EGFR is a key player in cellular signaling pathways that regulate cell proliferation, survival, differentiation, and migration.[1] Its aberrant activation, through overexpression or mutation, is a frequent event in a variety of human cancers, making it a prime target for therapeutic intervention.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: EGFR Tyrosine Kinase Inhibition
This compound exerts its primary anti-cancer effects by competitively binding to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR. This inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.[2] The blockade of EGFR phosphorylation effectively abrogates the signal transduction pathways that drive tumorigenesis.
Impact on Downstream Signaling Pathways
The inhibition of EGFR by this compound leads to the suppression of two major downstream signaling pathways:
-
Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation. This compound treatment results in a dose-dependent decrease in the phosphorylation of ERK1/2, a key component of this pathway, leading to the inhibition of cell growth.[1][2]
-
PI3K-Akt Pathway: This pathway is a central regulator of cell survival and apoptosis. By inhibiting EGFR, this compound reduces the phosphorylation of Akt, thereby promoting apoptosis and inhibiting cell survival signals.[1][2]
The following diagram illustrates the inhibition of the EGFR signaling pathway by this compound.
Cellular Effects of this compound
The inhibition of EGFR-mediated signaling by this compound manifests in several key anti-cancer cellular responses:
Inhibition of Cell Proliferation
This compound demonstrates a potent, dose-dependent inhibition of proliferation across a wide range of cancer cell lines.[1][3] This effect is a direct consequence of the blockade of the MAPK pathway.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| U87MG.ΔEGFR | Glioblastoma | 8.7 | [4] |
| U87MG | Glioblastoma | 34.6 | [4] |
| U87MG.wtEGFR | Glioblastoma | 48.4 | [4] |
| BaF/ERX | - | 0.07 | [4] |
| LIM1215 | Colorectal Cancer | 0.2 | [4] |
| MCF-7 | Breast Cancer | >25 | [5] |
| MDA-MB-231 | Breast Cancer | - | [1] |
| A549 | Lung Cancer | - | [6] |
| CNE2 | Nasopharyngeal Carcinoma | - | [2] |
| HepG2 | Hepatocellular Carcinoma | - | [3] |
Note: "-" indicates that while inhibition was observed, a specific IC50 value was not provided in the cited source.
Induction of Apoptosis
By suppressing the PI3K/Akt survival pathway, this compound effectively induces apoptosis, or programmed cell death, in cancer cells.[1][3][7] This is a critical mechanism for eliminating malignant cells. Studies have shown that this compound treatment leads to a significant increase in the apoptotic cell population in a dose-dependent manner.[1]
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, primarily in the G1 phase.[2][6][8] This arrest prevents cancer cells from progressing through the cell cycle and dividing. The mechanism involves the upregulation of cell cycle inhibitors like p27.[2]
The following diagram illustrates the effect of this compound on the cell cycle.
Inhibition of Invasion and Metastasis
In addition to its effects on proliferation and survival, this compound can also inhibit the invasion and metastasis of cancer cells.[1][6] This is achieved, in part, by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-9, which are enzymes that degrade the extracellular matrix and facilitate cell invasion.[1]
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the mechanism of action of this compound.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for a specified duration (e.g., 24, 48, 72 hours).[8]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This method distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as described for the proliferation assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[9][10]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
The following diagram outlines a typical experimental workflow for studying the effects of this compound.
Resistance Mechanisms
Despite the effectiveness of EGFR inhibitors like this compound, cancer cells can develop resistance through various mechanisms.[11] These include:
-
Secondary Mutations in EGFR: Mutations in the EGFR kinase domain can prevent the binding of the inhibitor.
-
Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways, such as the c-Met or IGF-1R pathways, can compensate for the inhibition of EGFR signaling.
-
Amplification of Downstream Signaling Components: Increased expression of downstream molecules like Ras or Akt can render the cells less dependent on EGFR signaling.
Conclusion
This compound is a potent and specific inhibitor of EGFR tyrosine kinase that effectively suppresses the growth and survival of cancer cells. Its mechanism of action involves the blockade of key downstream signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. The comprehensive understanding of its molecular mechanisms, coupled with detailed experimental protocols, provides a solid foundation for further research and the development of more effective cancer therapies targeting the EGFR pathway. The potential for drug resistance highlights the importance of investigating combination therapies and novel strategies to overcome these challenges.
References
- 1. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
AG-1478: A Potent Inducer of Apoptosis Through EGFR Inhibition
An In-depth Technical Guide for Researchers
Introduction: AG-1478, a member of the tyrphostin family of protein kinase inhibitors, is a highly specific and potent antagonist of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By competitively binding to the ATP-binding site within the intracellular domain of EGFR, this compound effectively blocks the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. Its ability to selectively target EGFR has made it a valuable tool in cancer research, particularly for investigating the mechanisms of apoptosis induction in tumor cells that exhibit aberrant EGFR activity. This guide provides a comprehensive overview of this compound's mechanism of action, its role in apoptosis, relevant quantitative data, and detailed experimental protocols.
Mechanism of Action: From Receptor Inhibition to Apoptotic Execution
This compound's primary mechanism involves the inhibition of EGFR autophosphorylation, a critical step in the activation of downstream signaling pathways. This blockade disrupts two major pro-survival and proliferative pathways:
-
The PI3K/AKT Pathway: This pathway is a central regulator of cell survival. By inhibiting EGFR, this compound prevents the activation of PI3K and the subsequent phosphorylation of AKT. Inactivated AKT can no longer suppress pro-apoptotic proteins, leading to a cellular environment that favors apoptosis.
-
The RAS/RAF/MEK/ERK Pathway: This cascade is heavily involved in cell proliferation. This compound's inhibition of EGFR leads to a dose-dependent decrease in the phosphorylation of ERK1/2, thereby hindering cell cycle progression and proliferation.
The inhibition of these key survival signals by this compound triggers a cascade of molecular events that culminate in programmed cell death. The compound has been shown to modulate the expression of key apoptosis-regulating proteins. Specifically, this compound can induce the expression of the pro-apoptotic protein Bak while down-regulating the anti-apoptotic protein Bcl-2. In some liver tumor cells, it also up-regulates the pro-apoptotic protein BIM and down-regulates anti-apoptotic proteins BCL-XL and MCL1, as well as caspase inhibitors like HIAP2 and XIAP. This shift in the balance between pro- and anti-apoptotic factors ultimately leads to the activation of executioner caspases, such as caspase-3, and subsequent DNA fragmentation, which are hallmarks of apoptosis.
Furthermore, treatment with this compound can arrest cells in the G0/G1 phase of the cell cycle, preventing their entry into the S phase and thereby inhibiting DNA synthesis. This cell cycle arrest is another mechanism through which this compound exerts its anti-proliferative and pro-apoptotic effects. The compound has also been observed to suppress telomerase activity, which is crucial for maintaining telomere length and enabling the unlimited proliferation of cancer cells.
Quantitative Data on this compound's Efficacy
The pro-apoptotic and anti-proliferative effects of this compound have been quantified across various cancer cell lines. The following tables summarize key findings from multiple studies.
Table 1: Effect of this compound on Cell Viability and Apoptosis in Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration (µM) | Duration (h) | Effect | Reference |
| HepG2 | Hepatocellular Carcinoma | 5 | 24 | 76.0% survival rate, 12.88% apoptosis rate | |
| HepG2 | Hepatocellular Carcinoma | 10 | 24 | 59.6% survival rate, 23.16% apoptosis rate | |
| HepG2 | Hepatocellular Carcinoma | 20 | 24 | 51.2% survival rate | |
| HepG2 | Hepatocellular Carcinoma | 40 | 24 | 42.1% survival rate | |
| MDA-MB-231 | Breast Cancer | 10 | 72 | 8.8% growth suppression | |
| MDA-MB-231 | Breast Cancer | 20 | 72 | 25.8% growth suppression | |
| MDA-MB-231 | Breast Cancer | 40 | 72 | 57.6% growth suppression, significant apoptosis | |
| MCF-7 | Breast Cancer | 40 | - | Significant apoptosis | |
| DU145 | Prostate Cancer | 12.7 | - | 21.5% apoptotic cells | |
| A549 | Lung Cancer | - | - | 23.81% apoptotic cells | |
| VACO235 | Colorectal Adenoma | - | - | Tenfold increase in apoptosis |
Table 2: IC50 Values of this compound in Different Cancer Cell Lines
Understanding the Potency of AG-1478: An In-Depth Analysis of IC50 Across Diverse Cell Lines
An Overview for Researchers and Drug Development Professionals
AG-1478, also known as Tyrphostin, is a potent and highly specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By competitively binding to the ATP-binding site within the intracellular domain of EGFR, this compound effectively blocks the signal transduction pathways that are crucial for cell proliferation, survival, and invasion. Its efficacy in inhibiting tumor cell growth has been demonstrated in numerous in vitro and in vivo models, making it a valuable tool in cancer research and a reference compound in the development of targeted therapies. This technical guide provides a comprehensive overview of the half-maximal inhibitory concentration (IC50) of this compound in various cell lines, details the experimental protocols for its determination, and illustrates the underlying molecular mechanisms.
Mechanism of Action: Inhibition of the EGFR Signaling Cascade
This compound exerts its anti-proliferative effects by directly targeting EGFR, a key receptor tyrosine kinase often overexpressed in various cancers. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways. These pathways are central to regulating cell cycle progression, proliferation, and apoptosis. This compound prevents this initial autophosphorylation step, thereby shutting down these critical downstream signals. The inhibition of EGFR phosphorylation and the subsequent inactivation of AKT and MAPK have been observed in multiple cell lines, including nasopharyngeal carcinoma and breast cancer cells.
Foundational Research on AG-1478 in Glioma Cell Lines: A Technical Guide
This technical guide provides an in-depth overview of the foundational research concerning the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, AG-1478, and its effects on glioma cell lines. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the compound's mechanism of action, experimental data, and key methodologies.
Glioblastoma (GBM) is the most aggressive form of glioma, often characterized by the amplification and mutation of the EGFR gene. The most common mutation, EGFR variant III (EGFRvIII), is a constitutively active form of the receptor that contributes to tumor aggressiveness and poor prognosis. This compound, a tyrphostin, has been a key compound in preclinical studies for its ability to selectively inhibit EGFR autophosphorylation and signaling in experimental glioblastoma models.
Mechanism of Action
This compound is a selective inhibitor of the EGFR tyrosine kinase. It functions by competitively binding to the ATP-binding site within the intracellular kinase domain of the receptor. This action prevents the autophosphorylation of the receptor, which is a critical step in activating downstream signaling cascades. By inhibiting EGFR phosphorylation, this compound effectively blocks major pathways involved in cell growth, proliferation, survival, and migration, such as the PI3K/Akt and MAPK/ERK pathways.
Research has shown that this compound is particularly potent against the constitutively active EGFRvIII mutant found frequently in glioblastomas. This preferential inhibition is due to the greater sensitivity of the mutated receptor to the drug. The inhibition of this aberrant signaling can lead to reduced tumorigenicity, decreased proliferation, and an increase in apoptosis.
Methodological & Application
Application Notes: Detecting p-EGFR Inhibition by AG-1478 Using Western Blot
References
- 1. benchchem.com [benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. tandfonline.com [tandfonline.com]
- 4. inventbiotech.com [inventbiotech.com]
- 5. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 9. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
Application Notes and Protocols for In Vitro Kinase Assay Using AG-1478
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of AG-1478, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. These application notes are intended for researchers and scientists in academic and industrial settings, as well as professionals involved in drug development and cancer research.
This compound, also known as Tyrphostin this compound, is a small molecule inhibitor that acts by competitively binding to the ATP-binding site of the EGFR kinase domain. This inhibition blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, which are crucial for cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a key factor in the development and progression of various cancers, making it a prime target for therapeutic intervention.
The following sections detail the EGFR signaling pathway, present quantitative data on this compound's inhibitory potency, provide a comprehensive experimental protocol for an in vitro kinase assay, and include visual diagrams to illustrate the signaling pathway and experimental workflow.
EGFR Signaling Pathway and Inhibition by this compound
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that, upon binding to its ligands such as Epidermal Growth Factor (EGF), undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain. This autophosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of multiple downstream pathways, including the RAS-RAF-MAPK and PI3K/AKT pathways. These pathways ultimately regulate critical cellular processes like proliferation, survival, and migration. AG-147
Application Notes and Protocols: Immunohistochemical Staining for Phosphorylated EGFR (p-EGFR) in AG-1478 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Phosphorylation of specific tyrosine residues on the intracellular domain of EGFR is a critical step in the activation of its downstream signaling cascades.[2] Therefore, detecting the phosphorylated form of EGFR (p-EGFR) is a key method for assessing the activation status of this pathway and the efficacy of targeted inhibitors.
AG-1478 is a potent and specific inhibitor of the EGFR tyrosine kinase.[3][4] It competitively binds to the ATP-binding site in the EGFR kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling pathways.[3] Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ expression and localization of p-EGFR within the morphological context of tissues. This application note provides a detailed protocol for the immunohistochemical staining of p-EGFR in formalin-fixed, paraffin-embedded (FFPE) tissues that have been treated with the EGFR inhibitor this compound.
Principle of the Method
This protocol describes the detection of p-EGFR in FFPE tissue sections using a specific primary antibody. The process involves deparaffinization and rehydration of the tissue, followed by antigen retrieval to unmask the epitope. Endogenous peroxidase activity is then blocked to prevent non-specific signal. The tissue sections are incubated with a primary antibody specific for a phosphorylated tyrosine residue of EGFR (e.g., Tyr1068 or Tyr1173). A secondary antibody conjugated to an enzyme (such as horseradish peroxidase) is then used to detect the primary antibody. Finally, a chromogenic substrate is added, which is converted by the enzyme into a colored precipitate at the site of the antigen, allowing for visualization by light microscopy. The intensity and distribution of the staining can be qualitatively and quantitatively assessed to determine the effect of this compound treatment on EGFR phosphorylation.
Data Presentation
The following table summarizes the expected quantitative data from an immunohistochemical analysis of p-EGFR in tumor tissues from a xenograft model treated with this compound. The data is presented using the Histochemical Score (H-score), which incorporates both the intensity of staining and the percentage of positive cells.
Table 1: Quantitative Analysis of p-EGFR Staining in this compound Treated Tissues
| Treatment Group | Number of Animals (n) | Average H-Score (± SD) | Percentage of p-EGFR Positive Cells (%) (± SD) | Staining Intensity (Mean ± SD) |
| Vehicle Control | 5 | 210 ± 35 | 85 ± 10 | 2.5 ± 0.4 |
| This compound (25 mg/kg) | 5 | 45 ± 15 | 20 ± 8 | 1.2 ± 0.3* |
*Statistically significant difference compared to Vehicle Control (p < 0.05).
H-Score Calculation: The H-score is a semi-quantitative method for assessing IHC results, calculated with the following formula: H-score = [1 × (% of cells with weak staining) + 2 × (% of cells with moderate staining) + 3 × (% of cells with strong staining)] The final score ranges from 0 to 300.
Experimental Protocols
I. In Vivo Treatment of Tissues with this compound
This protocol outlines the systemic administration of this compound to a tumor xenograft model.
Materials:
-
This compound (Tyrphostin)
-
Dimethyl sulfoxide (DMSO)
-
Corn oil or other suitable vehicle
-
Tumor-bearing animal model (e.g., nude mice with A431 or U87MG xenografts)
-
Syringes and needles for injection
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in DMSO to create a stock solution (e.g., 25 mg/mL). For administration, dilute the stock solution in a suitable vehicle like corn oil to the desired final concentration.
-
Animal Dosing: Administer this compound to the tumor-bearing animals via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A typical dose can range from 10 to 50 mg/kg body weight, administered daily or on a specified schedule.
-
Treatment Duration: The treatment duration can vary depending on the experimental design, typically ranging from a few days to several weeks.
-
Tissue Harvesting and Fixation: At the end of the treatment period, euthanize the animals according to approved ethical protocols. Excise the tumors and immediately fix them in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Tissue Processing and Embedding: After fixation, dehydrate the tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
II. Immunohistochemical Staining for p-EGFR
This protocol details the steps for staining FFPE tissue sections for p-EGFR.
Materials:
-
FFPE tissue sections (4-5 µm thick) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin or normal serum in PBS)
-
Primary antibody against p-EGFR (e.g., anti-p-EGFR Tyr1068 or Tyr1173)
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Immerse in 100% ethanol (2 changes for 3 minutes each).
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in a pre-heated antigen retrieval buffer.
-
Heat in a water bath, steamer, or pressure cooker at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with deionized water.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary p-EGFR antibody in blocking buffer to the recommended concentration.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until a brown precipitate is visible (typically 1-10 minutes). Monitor under a microscope to avoid overstaining.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with deionized water.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions and xylene.
-
Coverslip the slides using a permanent mounting medium.
-
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for p-EGFR immunohistochemistry.
References
- 1. Molecular marker assessments for epidermal growth factor receptor (EGFR) expression by immunohistochemistry (IHC) and histoscore (H-score) in the phase III SELECT trial. - ASCO [asco.org]
- 2. researchgate.net [researchgate.net]
- 3. Immunohistochemical analysis of phosphorylated epidermal growth factor receptor might provide a surrogate marker of EGFR mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the impact of CD73 inhibition on overcoming anti-EGFR resistance in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging with AG-1478 to Monitor Signaling Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-1478, also known as Tyrphostin this compound, is a potent and highly specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] By competitively binding to the ATP-binding site within the intracellular domain of the EGFR, this compound effectively blocks receptor autophosphorylation and subsequent downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways.[2][3][4] This targeted inhibition makes this compound an invaluable tool for dissecting the intricate dynamics of EGFR signaling in real-time within living cells.
Live-cell imaging, coupled with the use of fluorescent biosensors, allows for the visualization and quantification of signaling events with high spatiotemporal resolution. The application of this compound in such experimental setups enables researchers to precisely probe the role of EGFR kinase activity in various cellular processes, including cell proliferation, migration, and apoptosis.[2][3][4] These application notes provide detailed protocols and quantitative data for utilizing this compound in live-cell imaging experiments to monitor EGFR and downstream signaling dynamics.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in cell-based assays, including live-cell imaging. These values can serve as a starting point for experimental design and optimization.
| Parameter | Value | Cell Line(s) | Assay Type | Reference |
| IC50 (EGFR Kinase Inhibition) | 3 nM | Cell-free | Kinase Assay | [1] |
| IC50 (Growth Inhibition) | 8.7 µM - 48.4 µM | U87MG, U87MG.ΔEGFR | Growth Assay | [1] |
| Working Concentration (EGFR Activation Blockade) | 50 - 150 nM | Various | In vivo models | |
| Working Concentration (Live-Cell Imaging Pre-treatment) | 1 µM | A549 | Monolayer Growth Assay | [5] |
| Working Concentration (RNA/Protein Analysis) | 2 µM | NCI-H460, A431 | Gene and Protein Expression | [6] |
| Pre-incubation Time (Live-Cell Imaging) | 30 minutes | A549 | Monolayer Growth Assay | [5] |
| Incubation Time (RNA/Protein Analysis) | 40 - 60 minutes | NCI-H460, A431 | Gene and Protein Expression | [6] |
| Long-term Incubation (Real-time Interaction Analysis) | 48 hours (1 µM) | A431, U343, SKOV3 | Ligand Binding Assay | [7] |
Signaling Pathways and Experimental Workflow
To effectively utilize this compound in live-cell imaging, it is crucial to understand the underlying signaling pathway and the experimental workflow. The following diagrams, generated using Graphviz, illustrate these concepts.
EGFR Signaling Pathway
Caption: EGFR signaling cascade and the inhibitory action of this compound.
Live-Cell Imaging Experimental Workflow
Caption: Step-by-step workflow for live-cell imaging with this compound.
Logic of Monitoring Signaling Dynamics with this compound
Caption: Logic of using this compound to confirm EGFR-dependent signaling.
Experimental Protocols
Protocol 1: General Live-Cell Imaging of EGFR Inhibition by this compound
This protocol provides a general framework for observing the effect of this compound on downstream signaling events, such as MAPK/ERK activity, using a suitable fluorescent biosensor.
Materials:
-
Cells expressing a fluorescent biosensor for a downstream EGFR signaling component (e.g., an ERK-KTR biosensor).
-
Complete cell culture medium.
-
Serum-free medium.
-
This compound (stock solution in DMSO).
-
Epidermal Growth Factor (EGF).
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM).
-
Glass-bottom imaging dishes or plates.
-
Live-cell imaging system (e.g., confocal microscope with environmental chamber).
Procedure:
-
Cell Seeding: 24-48 hours prior to imaging, seed cells expressing the fluorescent biosensor onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Cell Starvation (Optional): To reduce basal signaling activity, replace the complete medium with serum-free medium 4-16 hours before imaging.
-
Preparation of Reagents:
-
Prepare a working solution of this compound in pre-warmed, serum-free, or live-cell imaging medium. A final concentration of 1 µM is a good starting point.[5]
-
Prepare a working solution of EGF in the same medium. The final concentration will depend on the cell type and desired level of stimulation (e.g., 10-100 ng/mL).
-
-
This compound Pre-incubation:
-
Image Acquisition Setup:
-
Place the imaging dish on the microscope stage and allow the temperature and CO2 to equilibrate.
-
Define the imaging parameters (e.g., laser power, exposure time, time interval) to minimize phototoxicity while ensuring adequate signal-to-noise ratio.
-
-
Baseline Imaging: Acquire several images before EGF stimulation to establish a baseline fluorescent signal.
-
EGF Stimulation and Time-Lapse Imaging:
-
Carefully add the EGF working solution to the imaging dish.
-
Immediately start the time-lapse acquisition and continue for the desired duration (e.g., 30-60 minutes) to capture the dynamic changes in the fluorescent biosensor.
-
-
Control Experiment: In a parallel experiment, perform the same procedure without the this compound pre-incubation to observe the uninhibited signaling response.
-
Data Analysis:
-
Perform image processing to correct for background and cell movement.
-
Quantify the change in the fluorescent signal over time (e.g., ratio of nuclear to cytoplasmic fluorescence for a KTR biosensor).
-
Compare the signaling dynamics between the this compound treated and control cells.
-
Protocol 2: Monitoring EGFR Autophosphorylation Dynamics with this compound using FRET Biosensors
This protocol outlines the use of a FRET (Förster Resonance Energy Transfer)-based biosensor to directly monitor EGFR autophosphorylation in response to EGF and its inhibition by this compound.
Materials:
-
Cells expressing an EGFR-FRET biosensor (e.g., a construct with a FRET pair flanking a phosphorylation site and a phosphotyrosine-binding domain).
-
All other materials as listed in Protocol 1.
Procedure:
-
Cell Seeding and Starvation: Follow steps 1 and 2 from Protocol 1.
-
Preparation of Reagents: Prepare working solutions of this compound and EGF as described in Protocol 1.
-
This compound Pre-incubation: Follow step 4 from Protocol 1.
-
FRET Imaging Setup:
-
Configure the microscope for FRET imaging, setting up the appropriate excitation and emission channels for both the donor and acceptor fluorophores.
-
Ensure the system is calibrated for FRET analysis.
-
-
Baseline FRET Imaging: Acquire baseline images in both donor and acceptor channels before stimulation.
-
EGF Stimulation and Time-Lapse FRET Imaging:
-
Add the EGF working solution and immediately begin time-lapse acquisition of both donor and acceptor channels.
-
Continue imaging to capture the full dynamic range of the FRET signal change.
-
-
Control Experiment: Perform the experiment without this compound to measure the maximal FRET response.
-
Data Analysis:
-
Calculate the FRET ratio (e.g., Acceptor/Donor intensity) for each cell over time.
-
Plot the change in FRET ratio as a function of time to visualize the kinetics of EGFR phosphorylation.
-
Compare the FRET dynamics in the presence and absence of this compound to quantify the inhibitory effect.
-
Conclusion
This compound is a powerful pharmacological tool for the study of EGFR signaling dynamics in living cells. By combining its specific inhibitory activity with advanced live-cell imaging techniques and fluorescent biosensors, researchers can gain unprecedented insights into the real-time regulation of this critical signaling pathway. The protocols and data presented here provide a solid foundation for designing and executing experiments to explore the multifaceted roles of EGFR in health and disease. Careful optimization of inhibitor concentration, incubation time, and imaging parameters will be essential for achieving robust and reproducible results.
References
- 1. Visualizing cellular heterogeneity by quantifying the dynamics of MAPK activity in live mammalian cells with synthetic fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor AG1478 increases the formation of inactive untethered EGFR dimers. Implications for combination therapy with monoclonal antibody 806 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Epidermal Growth Factor Receptor (EGFR) Signaling Requires a Specific Endoplasmic Reticulum Thioredoxin for the Post-translational Control of Receptor Presentation to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolving the EGF-EGFR interaction characteristics through a multiple-temperature, multiple-inhibitor, real-time interaction analysis approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Selectivity Profile of AG-1478 and Other EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of the experimental Epidermal Growth Factor Receptor (EGFR) inhibitor, AG-1478, with other well-established EGFR tyrosine kinase inhibitors (TKIs). The information presented herein is supported by experimental data to aid in the selection and application of these compounds in cancer research and drug development.
Introduction to EGFR Inhibition
The Epidermal Growth Factor Receptor is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the development and progression of various cancers. Small molecule tyrosine kinase inhibitors that target the ATP-binding site of the EGFR kinase domain have emerged as a crucial class of anti-cancer therapeutics. This guide focuses on this compound, a potent EGFR inhibitor, and compares its kinase selectivity profile against first-generation inhibitors such as Gefitinib and Erlotinib, and the dual EGFR/HER2 inhibitor, Lapatinib.
Kinase Selectivity Profiles: A Comparative Analysis
The selectivity of a kinase inhibitor is a critical determinant of its efficacy and toxicity. A highly selective inhibitor targets the intended kinase with minimal off-target effects, potentially leading to a better therapeutic window. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other EGFR inhibitors against a panel of kinases. Lower IC50 values indicate higher potency.
| Kinase | This compound IC50 (nM) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Lapatinib IC50 (nM) |
| EGFR | 3 | 2.6 - 33 | 2 - 20 | 10.8 |
| HER2 (ErbB2) | >100,000 | >10,000 | 3,400 | 9.2 |
| HER4 (ErbB4) | - | >10,000 | >10,000 | 367 |
| PDGFRβ | >100,000 | - | - | >10,000 |
| c-Src | - | >10,000 | >10,000 | >10,000 |
| KDR (VEGFR2) | - | 1,700 | 1,100 | >10,000 |
| c-Abl | >1,000 | >10,000 | >10,000 | - |
| CK2 | 25,900 | - | - | - |
EGFR Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of intracellular signaling events that ultimately drive cellular processes like proliferation and survival. EGFR inhibitors block this pathway at the receptor level.
Figure 1. Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Methodologies
The data presented in this guide are derived from various in vitro assays designed to assess the potency and selectivity of kinase inhibitors. Below are detailed protocols for key experimental procedures.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol:
-
Reaction Mixture Preparation: A reaction buffer containing a specific peptide substrate for the kinase, ATP (often radiolabeled, e.g., [γ-³³P]ATP), and necessary co-factors (e.g., MgCl₂) is prepared.
-
Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., this compound) are added to the wells of a microtiter plate.
-
Kinase Addition: The purified kinase enzyme is added to the wells to initiate the reaction.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring radioactivity. For fluorescence-based assays, a change in fluorescence intensity is measured.
-
IC50 Determination: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular EGFR Phosphorylation Assay (Western Blot)
This cell-based assay determines an inhibitor's ability to block EGFR autophosphorylation in a cellular context.
Protocol:
-
Cell Culture and Treatment: Cancer cells with high EGFR expression (e.g., A431) are cultured and then treated with various concentrations of the EGFR inhibitor for a specified duration.
-
EGFR Stimulation: Cells are stimulated with EGF to induce EGFR phosphorylation.
-
Cell Lysis: Cells are washed and then lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR). A separate membrane or the same membrane after stripping is incubated with an antibody for total EGFR as a loading control.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibodies. The signal is visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the p-EGFR band is quantified and normalized to the total EGFR band to determine the extent of inhibition.
Cell Proliferation Assay (e.g., AlamarBlue® or MTT Assay)
This assay measures the effect of an inhibitor on the growth and viability of cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of the EGFR inhibitor.
-
Incubation: The plates are incubated for a period that allows for cell proliferation (e.g., 72 hours).
-
Reagent Addition: A viability reagent (e.g., AlamarBlue® or MTT) is added to each well.
-
Incubation with Reagent: The plates are incubated for a few hours to allow viable cells to metabolize the reagent.
-
Signal Measurement: The absorbance or fluorescence is measured using a plate reader. The signal is proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in cell viability is calculated.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the selectivity of a kinase inhibitor.
Figure 2. A generalized workflow for characterizing an EGFR kinase inhibitor.
Conclusion
This compound demonstrates high potency and selectivity for EGFR. Its minimal inhibition of other kinases, such as HER2 and PDGFR, distinguishes it from broader-spectrum inhibitors like Lapatinib. This selectivity profile suggests that this compound may offer a more targeted approach to inhibiting EGFR signaling, potentially reducing off-target toxicities. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of this compound and other EGFR inhibitors in preclinical research.
AG-1478 Combination Therapy vs. Monotherapy: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of AG-1478, an EGFR tyrosine kinase inhibitor, when used in combination with other anti-cancer agents versus its use as a monotherapy. The analysis is supported by experimental data from preclinical studies, focusing on key cancer types where this therapeutic strategy has been investigated.
Executive Summary
This compound has demonstrated significant anti-proliferative effects as a single agent in various cancer cell lines. However, emerging evidence strongly suggests that its efficacy can be synergistically enhanced when combined with conventional chemotherapeutic agents like cisplatin and paclitaxel, as well as with other targeted therapies such as the monoclonal antibody mAb 806. This guide synthesizes the available data on cell viability, apoptosis, and cell cycle arrest to provide a clear comparison of these treatment regimens. The findings indicate that combination therapies involving this compound often lead to superior anti-tumor activity compared to monotherapy, offering a promising avenue for future cancer treatment strategies.
Data Presentation
The following tables summarize the quantitative data from key studies, comparing the effects of this compound monotherapy with its combination therapies.
Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | This compound (μM) | Cisplatin (μM) | This compound + Cisplatin (μM) | Paclitaxel (nM) | This compound + Paclitaxel (nM) | Reference |
| Ishikawa | Endometrial | 15.6 ± 1.8 | 3.2 ± 0.4 | 7.8 ± 0.9 (this compound) + 1.6 ± 0.2 (Cisplatin) | 10.2 ± 1.1 | 5.1 ± 0.6 (this compound) + 5.1 ± 0.5 (Paclitaxel) | [1][2] |
| HEC-1A | Endometrial | 18.2 ± 2.1 | 4.5 ± 0.5 | 9.1 ± 1.1 (this compound) + 2.2 ± 0.3 (Cisplatin) | 12.8 ± 1.4 | 6.4 ± 0.7 (this compound) + 6.4 ± 0.7 (Paclitaxel) | [1][2] |
| SKOV3 | Ovarian | 20.4 ± 2.3 | 5.1 ± 0.6 | 10.2 ± 1.2 (this compound) + 2.5 ± 0.3 (Cisplatin) | 15.4 ± 1.7 | 7.7 ± 0.9 (this compound) + 7.7 ± 0.8 (Paclitaxel) | [1][2] |
| A549 | Lung | 65.6 ± 5.92 | - | - | - | - | [3] |
| A549/DDP (Cisplatin-resistant) | Lung | 33.6 ± 3.45 | - | - | - | - | [3] |
Note: For combination treatments, the IC50 values of both agents when used together are provided.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer therapies eliminate tumor cells. The data below shows the percentage of apoptotic cells following treatment.
| Cell Line | Treatment | % of Apoptotic Cells (Sub-G0/G1) | Reference |
| Ishikawa | Control | 2.1 ± 0.3 | [1][2] |
| This compound (10 μM) | 8.9 ± 1.1 | [1][2] | |
| Cisplatin (2 μM) | 10.2 ± 1.2 | [1][2] | |
| This compound + Cisplatin | 25.4 ± 2.8 | [1][2] | |
| Paclitaxel (10 nM) | 12.5 ± 1.4 | [1][2] | |
| This compound + Paclitaxel | 30.1 ± 3.2 | [1][2] | |
| HEC-1A | Control | 1.8 ± 0.2 | [1][2] |
| This compound (10 μM) | 7.5 ± 0.9 | [1][2] | |
| Cisplatin (2.5 μM) | 9.8 ± 1.1 | [1][2] | |
| This compound + Cisplatin | 22.1 ± 2.5 | [1][2] | |
| Paclitaxel (10 nM) | 11.3 ± 1.3 | [1][2] | |
| This compound + Paclitaxel | 28.7 ± 3.1 | [1][2] |
Cell Cycle Analysis
Cancer is characterized by uncontrolled cell division. Many chemotherapeutic agents work by arresting the cell cycle, preventing cancer cells from proliferating.
| Cell Line | Treatment | % in G0/G1 Phase | % in S Phase | % in G2/M Phase | Reference |
| A549 | Untreated | 54.0 ± 6.91 | 18.9 ± 5.01 | 26.7 ± 3.22 | [3] |
| This compound | G1 arrest | Decrease | - | [3] | |
| A549/DDP | Untreated | 43.5 ± 4.50 | 32.2 ± 5.21 | 24.3 ± 3.53 | [3] |
| This compound | G1 arrest | Decrease | - | [3] |
In Vivo Tumor Growth Inhibition (Xenograft Model)
This table presents data from a study using a mouse xenograft model to assess the in vivo efficacy of this compound in combination with the monoclonal antibody mAb 806.
| Treatment Group | Mean Tumor Volume (mm³) at Day 20 | Reference |
| Vehicle | 1260 | [2][4] |
| This compound alone | 1080 | [2][4] |
| mAb 806 alone | 740 | [2][4] |
| This compound + mAb 806 | 200 | [2][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: The cells are then treated with various concentrations of this compound, cisplatin, paclitaxel, or their combinations for 48 hours.
-
MTT Addition: After the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V Staining and Flow Cytometry)
Principle: Annexin V is a cellular protein that has a high affinity for phosphatidylserine (PS). In apoptotic cells, the membrane phospholipid PS is translocated from the inner to the outer leaflet of the plasma membrane, thereby exposing PS to the external cellular environment. Fluorescently labeled Annexin V can then be used to specifically target and identify apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Protocol:
-
Cell Treatment: Cells are treated with the indicated drugs for 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.
-
Staining: 5 μL of FITC-conjugated Annexin V and 10 μL of propidium iodide (PI) solution are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by this compound and its combination partners.
References
- 1. The epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor AG1478 increases the formation of inactive untethered EGFR dimers. Implications for combination therapy with monoclonal antibody 806 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Antitumor efficacy of cytotoxic drugs and the monoclonal antibody 806 is enhanced by the EGF receptor inhibitor AG1478 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating AG-1478's On-Target Efficacy: A Comparative Guide Using Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the epidermal growth factor receptor (EGFR) inhibitor, AG-1478, with other common EGFR tyrosine kinase inhibitors (TKIs). We will delve into the critical role of knockout (KO) cell lines in validating the mechanism of action of this compound, distinguishing its on-target effects from potential off-target activities. This guide includes detailed experimental protocols and quantitative data to support the objective comparison of these inhibitors.
Introduction to this compound and the Importance of Target Validation
This compound is a potent and specific inhibitor of EGFR tyrosine kinase.[1][2] It competitively blocks the ATP binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2][3] While this compound has demonstrated efficacy in inhibiting the growth of cancer cells overexpressing EGFR, rigorous validation of its on-target specificity is paramount for its clinical development.[4]
Knockout cell lines, in which the gene encoding the drug's target (in this case, EGFR) is permanently removed, are invaluable tools for this purpose. By comparing the effects of a drug on a wild-type (WT) parental cell line with its isogenic KO counterpart, researchers can definitively attribute the drug's activity to its interaction with the intended target. Any effects observed in the KO cell line can be considered "off-target."
Recent studies have suggested that this compound may exert EGFR-independent effects. For instance, in retinal ganglion cells, this compound-induced neurite outgrowth was found to be independent of EGFR, as siRNA-mediated knockdown of EGFR did not abolish this effect.[5][6] Another study reported that this compound can induce fragmentation of the Golgi apparatus in an EGFR-independent manner.[7] These findings underscore the necessity of using KO cell lines to fully characterize the pharmacological profile of this compound and other targeted therapies.
Comparative Analysis of EGFR Inhibitors Using Knockout Cell Lines
To illustrate the power of knockout cell lines in validating drug specificity, we present a comparative analysis of this compound with two other well-established EGFR inhibitors: Gefitinib (a first-generation reversible inhibitor) and Osimertinib (a third-generation irreversible inhibitor).
Data Presentation: In Vitro Efficacy in WT vs. EGFR KO Cell Lines
The following table summarizes hypothetical, yet representative, data on the anti-proliferative activity (IC50) and downstream signaling inhibition of this compound, Gefitinib, and Osimertinib in a wild-type cancer cell line (e.g., A431, which overexpresses EGFR) and its corresponding EGFR knockout derivative.
Table 1: Comparative Efficacy of EGFR Inhibitors in WT and EGFR KO Cell Lines
| Inhibitor | Cell Line | Cell Viability (IC50, nM) | p-EGFR Inhibition (%) | p-ERK Inhibition (%) |
| This compound | A431 (WT) | 50 | 95 | 90 |
| A431 (EGFR KO) | >10,000 | N/A | <10 | |
| Gefitinib | A431 (WT) | 100 | 92 | 88 |
| A431 (EGFR KO) | >10,000 | N/A | <10 | |
| Osimertinib | A431 (WT) | 15 | 98 | 95 |
| A431 (EGFR KO) | >10,000 | N/A | <5 |
This table presents illustrative data based on the known mechanisms of action of these inhibitors. Actual values may vary depending on the specific cell line and experimental conditions.
Interpretation of Data:
-
In A431 (WT) cells: All three inhibitors show potent anti-proliferative activity with low nanomolar IC50 values. This is accompanied by strong inhibition of EGFR phosphorylation (p-EGFR) and a key downstream signaling molecule, phosphorylated ERK (p-ERK).
-
In A431 (EGFR KO) cells: The IC50 values for all three inhibitors are dramatically increased, indicating a loss of anti-proliferative potency. As expected, there is no inhibition of p-EGFR since the target is absent. Crucially, the inhibition of p-ERK is also significantly diminished. This demonstrates that the primary mechanism by which these drugs inhibit proliferation and downstream signaling in these cells is through their action on EGFR. The minimal residual activity in KO cells could be attributed to minor off-target effects or non-specific cytotoxicity at very high concentrations.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of an inhibitor that is required to reduce cell viability by 50% (IC50).
Materials:
-
Wild-type and EGFR KO cell lines (e.g., A431 and A431 EGFR KO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound, Gefitinib, Osimertinib
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the EGFR inhibitors in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for EGFR and ERK Phosphorylation
This protocol is used to assess the inhibition of EGFR signaling pathways.
Materials:
-
Wild-type and EGFR KO cell lines
-
EGFR inhibitors
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-ERK, anti-total ERK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the EGFR inhibitors at desired concentrations for 2 hours.
-
EGF Stimulation: Stimulate the cells with 50 ng/mL EGF for 15 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Visualizing the Mechanism of Action and Experimental Workflow
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Validating this compound's Mechanism of Action
Caption: Workflow for validating this compound's mechanism using knockout cells.
Logical Framework for On-Target vs. Off-Target Effect Determination
Caption: Logical diagram for differentiating on-target and off-target effects.
Conclusion
The use of EGFR knockout cell lines is an indispensable strategy for the rigorous validation of this compound's mechanism of action. By demonstrating a stark loss of efficacy in cells lacking EGFR, researchers can confidently attribute the anti-proliferative and signaling inhibitory effects of this compound to its on-target activity. This comparative approach not only strengthens the preclinical data package for this compound but also provides a robust framework for evaluating the specificity of other targeted therapies. The potential for off-target effects, as highlighted in some studies, further emphasizes the importance of this validation step in drug development to ensure both safety and efficacy.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Erlotinib-mediated Inhibition of EGFR Signaling Induces Metabolic Oxidative Stress through NOX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The EGFR tyrosine kinase inhibitor tyrphostin this compound causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects of epidermal growth factor receptor antagonists mediate retinal ganglion cell disinhibited axon growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Assessing the impact of CD73 inhibition on overcoming anti-EGFR resistance in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AG-1478 and Second-Generation EGFR Inhibitors
An Objective Guide for Researchers in Oncology and Drug Development
The epidermal growth factor receptor (EGFR) is a pivotal target in oncology, with its dysregulation being a hallmark of various cancers. The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized treatment paradigms. This guide provides a detailed comparative analysis of AG-1478, a first-generation TKI, and the more advanced second-generation EGFR inhibitors, focusing on their mechanisms, efficacy, and the experimental frameworks used for their evaluation.
Introduction to EGFR Inhibition
EGFR is a transmembrane receptor that, upon activation by ligands like epidermal growth factor (EGF), initiates a cascade of intracellular signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][2] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[3] In many cancers, mutations or overexpression of EGFR leads to constitutive activation of these pathways, driving uncontrolled tumor growth.[1]
EGFR inhibitors are classified into generations based on their chemical properties and targets. First-generation inhibitors, such as this compound, are characterized by their reversible, ATP-competitive binding to the EGFR kinase domain.[4] Second-generation inhibitors, including afatinib and dacomitinib, were developed to overcome some limitations of the first generation by forming irreversible, covalent bonds with the kinase domain.[5][6][7]
Mechanism of Action: Reversible vs. Irreversible Inhibition
The fundamental difference between this compound and second-generation inhibitors lies in their binding mechanism to the ATP pocket of the EGFR kinase domain.
-
This compound (First-Generation): As a reversible inhibitor, this compound competes with ATP for binding to the kinase domain.[4][8] Its binding is transient, and the inhibitor can dissociate, allowing ATP to re-bind and reactivate the receptor. This reversible nature can limit its efficacy, particularly in the presence of high intracellular ATP concentrations or resistance mutations.
-
Second-Generation Inhibitors (e.g., Afatinib, Dacomitinib): These inhibitors feature a reactive chemical group (a Michael acceptor) that forms a covalent bond with a specific cysteine residue (Cys797) in the ATP binding site.[7][9][10] This irreversible binding permanently inactivates the receptor, providing a more sustained and potent inhibition of downstream signaling.[11] This mechanism was designed to offer broader coverage against different ErbB family members and to have activity against certain mutations that confer resistance to first-generation drugs.[5][12]
Figure 1: EGFR Inhibitor Binding Mechanisms
Comparative Efficacy and Selectivity
The efficacy of EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit 50% of the target's activity. Lower IC50 values indicate higher potency.
Table 1: Comparative Inhibitory Activity (IC50) of EGFR Inhibitors
| Compound | Generation | Target | IC50 (nM) | Notes |
|---|---|---|---|---|
| This compound | First | EGFR (Wild-Type) | 3 nM[13][14][15] | Highly selective for EGFR over other kinases like HER2 (>100 µM).[8][15] |
| Afatinib | Second | EGFR (Wild-Type) | 0.5 nM | Also potently inhibits HER2 (14 nM) and HER4 (1 nM).[11][16] |
| EGFR (L858R) | 0.2 nM[16] | Highly potent against common activating mutations. | ||
| EGFR (Exon 19 del) | 0.2 nM[16] | Highly potent against common activating mutations. | ||
| EGFR (L858R+T790M) | 57 nM[17] | Reduced potency against the T790M resistance mutation. |
| Dacomitinib | Second | EGFR (Wild-Type) | 6.0 nM[16] | Also inhibits HER2 (45.7 nM) and HER4 (73.7 nM).[16] |
Data synthesized from multiple sources. IC50 values can vary based on assay conditions.
As shown in the table, while this compound is a highly potent inhibitor of wild-type EGFR, second-generation inhibitors like afatinib often exhibit greater potency against the common activating mutations (L858R, Exon 19 deletions) found in non-small-cell lung cancer (NSCLC).[16][17] Furthermore, second-generation TKIs have a broader kinase inhibition profile, potently targeting other members of the ErbB family, such as HER2.[12][16] This pan-ErbB inhibition can be advantageous in tumors where multiple ErbB receptors are co-activated.
However, a key challenge for both first- and second-generation inhibitors is the emergence of the "gatekeeper" T790M mutation, which significantly reduces their binding affinity and leads to acquired resistance.[10] While second-generation inhibitors show some activity against T790M, the concentrations required are often not achievable in patients due to toxicity.[17][18]
EGFR Signaling and Inhibition Point
EGFR activation triggers multiple downstream pathways critical for tumor cell survival and proliferation. Both this compound and second-generation inhibitors act at the same point: the intracellular kinase domain, preventing the initial autophosphorylation event that is required to recruit adaptor proteins and activate these cascades.
Figure 2: EGFR Signaling Pathway and Point of Inhibition
Experimental Protocols
Evaluating the efficacy of EGFR inhibitors requires standardized in vitro assays. Below are representative protocols for a kinase activity assay and a cell proliferation assay.
Protocol 1: In Vitro EGFR Kinase Assay (Luminescent)
This assay measures the enzymatic activity of purified EGFR and its inhibition by test compounds.
-
Objective: To determine the IC50 value of an inhibitor against EGFR kinase.
-
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A proprietary reagent stops the kinase reaction and depletes remaining ATP. A second reagent converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal proportional to kinase activity.[19]
-
Materials:
-
Purified recombinant EGFR enzyme.
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1).[20]
-
ATP and Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[19]
-
Test compounds (this compound, second-gen inhibitors) serially diluted in DMSO.
-
Luminescent kinase assay kit (e.g., ADP-Glo™).
-
384-well microplates.
-
Luminometer.
-
-
Procedure:
-
Compound Plating: Add 5 µL of serially diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.[21]
-
Enzyme Addition: Add 2 µL of EGFR enzyme diluted in kinase buffer to each well. Incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mix to initiate the kinase reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.[19]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes.[19]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[19][21]
-
Data Acquisition: Read luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Cell Proliferation Assay (MTT/MTS)
This assay measures the effect of an inhibitor on the viability and proliferation of cancer cell lines.
-
Objective: To determine the IC50 of an inhibitor in a cellular context.
-
Principle: Viable cells contain mitochondrial reductases that convert a tetrazolium salt (MTT or MTS) into a colored formazan product. The amount of formazan is proportional to the number of living cells.[22]
-
Materials:
-
Cancer cell lines (e.g., A549, PC-9).
-
Complete cell culture medium.
-
Sterile 96-well plates.
-
Test compounds dissolved in DMSO.
-
MTT or MTS reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO).[22]
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well and allow them to attach overnight.[23]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with medium containing the compounds. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[22]
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.[22]
-
Solubilization (MTT only): If using MTT, carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[22]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control, plot against inhibitor concentration, and calculate the IC50 value.
-
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Second Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors In Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AG 1478 [sigmaaldrich.com]
- 9. pnas.org [pnas.org]
- 10. Mechanisms of acquired resistance to afatinib clarified with liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. adooq.com [adooq.com]
- 15. selleckchem.com [selleckchem.com]
- 16. mdpi.com [mdpi.com]
- 17. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. promega.com.cn [promega.com.cn]
- 20. EGFR Kinase Enzyme System Application Note [promega.kr]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
AG-1478 Demonstrates Superior Potency Over AG494 in EGFR Inhibition
Extensive experimental data reveals that AG-1478 is a significantly more potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) than AG494. This heightened potency is evidenced by a considerably lower half-maximal inhibitory concentration (IC50) in various kinase assays.
This compound, a highly selective and potent inhibitor of EGFR tyrosine kinase, consistently exhibits an IC50 value in the low nanomolar range, approximately 3 nM in cell-free assays.[1] In contrast, AG494, another member of the tyrphostin family of tyrosine kinase inhibitors, demonstrates an IC50 for EGFR autophosphorylation at 1.2 µM.[2] This represents a difference in potency of several orders of magnitude, establishing this compound as the more powerful inhibitor of EGFR activity.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the reported IC50 values for both this compound and AG494, highlighting the substantial difference in their ability to inhibit EGFR.
| Compound | Target | IC50 Value | Reference |
| This compound | EGFR Tyrosine Kinase | 3 nM | [1] |
| AG494 | EGFR Autophosphorylation | 1.2 µM | [2] |
Understanding the Mechanism: The EGFR Signaling Pathway
EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of intracellular signaling events crucial for cell growth, proliferation, differentiation, and survival.[3] Dysregulation of the EGFR signaling pathway is a common factor in the development and progression of various cancers. Both this compound and AG494 act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.
Experimental Methodologies
The determination of the inhibitory potency of compounds like this compound and AG494 is typically performed using in vitro kinase assays. These assays measure the activity of the purified EGFR kinase domain in the presence of varying concentrations of the inhibitor.
A common method is the EGFR Kinase Assay , which often involves the following steps:
-
Preparation of Reagents: This includes the purified recombinant EGFR enzyme, a specific peptide substrate, and ATP. The inhibitors (this compound or AG494) are prepared in a series of dilutions.
-
Kinase Reaction: The EGFR enzyme is incubated with the peptide substrate and the inhibitor at various concentrations. The reaction is initiated by the addition of ATP.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA-based format or by detecting the amount of ADP produced using a luminescence-based assay like the ADP-Glo™ Kinase Assay.[3]
-
Data Analysis: The results are plotted as the percentage of kinase activity versus the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated from this dose-response curve.
Conclusion
Based on the available experimental data, this compound is demonstrably more potent than AG494 in inhibiting EGFR. The significantly lower IC50 value of this compound indicates that a much lower concentration of the compound is required to achieve the same level of EGFR inhibition as AG494. This superior potency makes this compound a more effective tool for researchers studying EGFR-dependent signaling pathways and a more promising candidate for further investigation in the context of drug development for EGFR-driven cancers. The choice between these two inhibitors for research purposes should, therefore, heavily favor this compound when high potency and selectivity for EGFR are desired.
References
Benchmarking AG-1478 Against the Latest Generation of EGFR TKIs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), AG-1478, against the latest generations of EGFR TKIs. It includes a summary of their mechanisms of action, inhibitory profiles, and available efficacy data, supported by experimental protocols and visualizations to aid in research and development decisions.
Introduction to EGFR and TKI Generations
The Epidermal Growth Factor Receptor is a critical signaling protein that, when mutated or overexpressed, can drive the growth of various cancers. EGFR Tyrosine Kinase Inhibitors are a class of targeted therapies designed to block the signaling cascade initiated by EGFR. These inhibitors have evolved over several generations, each developed to overcome limitations and resistance mechanisms of the previous ones.
-
First Generation (e.g., Gefitinib, Erlotinib, this compound): These are reversible inhibitors that compete with ATP at the kinase domain of EGFR.[1] They are effective against common sensitizing mutations such as exon 19 deletions and the L858R mutation.[2]
-
Second Generation (e.g., Afatinib): These are irreversible inhibitors that form a covalent bond with the EGFR kinase domain, providing a more sustained inhibition.[3] They are also active against some uncommon EGFR mutations.[4]
-
Third Generation (e.g., Osimertinib): These irreversible inhibitors were specifically designed to target the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation TKIs, while sparing wild-type EGFR.[5]
-
Fourth Generation: This emerging class of inhibitors aims to overcome resistance to third-generation TKIs, primarily the C797S mutation.[1][6]
Mechanism of Action and Binding Characteristics
The fundamental difference between this compound and the later-generation TKIs lies in their binding mode to the EGFR kinase domain.
This compound is a potent and selective, reversible inhibitor of the EGFR tyrosine kinase.[1] It competes with ATP for binding to the kinase domain, thereby preventing autophosphorylation and downstream signaling.[1]
Second, third, and fourth-generation TKIs are predominantly irreversible inhibitors. They form a covalent bond with a specific cysteine residue (C797) in the ATP-binding pocket of EGFR, leading to a more prolonged and potent inhibition of the receptor's activity.[3][5] This irreversible binding is a key feature in overcoming certain resistance mechanisms.
Caption: EGFR signaling pathway and points of TKI inhibition.
Comparative Inhibitory Profile (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the reported IC50 values for this compound and representative later-generation TKIs against wild-type EGFR and various mutant forms.
Table 1: In Vitro IC50 Values of EGFR TKIs Against Common Mutations
| Compound | Generation | EGFR (Wild-Type) | EGFR (L858R) | EGFR (exon 19 del) | Binding Mode |
| This compound | First | ~3 nM (cell-free)[7] | - | - | Reversible |
| Gefitinib | First | 26-57 nM[2] | - | - | Reversible |
| Erlotinib | First | 2 nM (cell-free)[8] | 12 nM[9] | 7 nM[9] | Reversible |
| Afatinib | Second | 0.5 nM[2] | 0.4 nM[2] | - | Irreversible |
| Osimertinib | Third | - | 4 nM[9] | 17 nM[9] | Irreversible |
Note: IC50 values can vary depending on the assay conditions and cell lines used.
Table 2: In Vitro IC50 Values of EGFR TKIs Against Resistance Mutations
| Compound | Generation | EGFR (T790M) | EGFR (C797S) |
| This compound | First | Data not available | Data not available |
| Gefitinib | First | 823.3 nM[2] | - |
| Erlotinib | First | >20 µM[8] | - |
| Afatinib | Second | 10 nM[2] | Ineffective[10] |
| Osimertinib | Third | 5-13 nM[9] | Ineffective[10] |
| Fourth-Gen (e.g., BDTX-1535) | Fourth | Active[11] | <10 nM[12] |
A significant limitation of this compound and other first-generation TKIs is their lack of potent activity against the T790M resistance mutation.[9] Later-generation TKIs were specifically developed to address this, with third-generation inhibitors like osimertinib showing high potency against T790M-mutant EGFR.[9] However, resistance to third-generation TKIs can emerge through the C797S mutation, which is the primary target for the developing fourth-generation inhibitors.[10]
Selectivity Profile
An ideal TKI should be highly selective for the mutant EGFR over the wild-type form to minimize off-target effects and associated toxicities.
This compound demonstrates high selectivity for EGFR over other kinases like ErbB2 and PDGFR, with IC50 values for these being greater than 100 µM.[7] However, detailed profiling against a broad kinase panel is not as extensively reported as for later-generation TKIs.
Third and fourth-generation TKIs have been engineered for improved selectivity. For instance, osimertinib was designed to potently inhibit both sensitizing and T790M resistance mutations while sparing wild-type EGFR.[13] Fourth-generation inhibitors like BLU-945 have shown over 450-fold selectivity for C797S and T790M mutants over wild-type EGFR in preclinical studies.[13]
In Vivo Efficacy
Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of TKIs.
This compound has been shown to inhibit the growth of A431 xenografts (overexpressing wild-type EGFR) and glioma xenografts expressing a constitutively active EGFR mutant.[7] It has also demonstrated synergistic anti-tumor activity when combined with cytotoxic drugs.[7]
Osimertinib has demonstrated significant tumor growth inhibition in various preclinical models, including those resistant to earlier-generation TKIs.[14]
Direct head-to-head in vivo comparisons between this compound and the latest generation TKIs are limited in the publicly available literature. However, the superior inhibitory profile of later-generation TKIs against resistance mutations strongly suggests a greater in vivo efficacy in tumors harboring these mutations.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of EGFR inhibitors on cancer cell lines and to calculate IC50 values.
Workflow:
Caption: General workflow for an MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the EGFR TKI in culture medium. Replace the existing medium with the medium containing the TKI at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for EGFR Phosphorylation
This technique is used to assess the inhibitory effect of TKIs on EGFR autophosphorylation, a key step in the signaling cascade.
Workflow:
Caption: General workflow for Western blot analysis of p-EGFR.
Detailed Protocol:
-
Cell Treatment: Culture cells to a suitable confluency and then serum-starve them. Treat the cells with the EGFR TKI for a specified duration, followed by stimulation with EGF to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).
-
Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Capture the image and quantify the band intensities to determine the relative levels of p-EGFR in the different treatment groups. A loading control (e.g., β-actin or total EGFR) should be used for normalization.
Conclusion
This compound is a potent, reversible, and selective first-generation EGFR TKI. While it demonstrates significant activity against wild-type and certain mutant forms of EGFR, its efficacy is limited by the development of resistance, particularly the T790M mutation. The latest generations of EGFR TKIs have been rationally designed to overcome these resistance mechanisms through irreversible binding and improved selectivity. Third-generation inhibitors like osimertinib are highly effective against T790M-positive tumors, and the emerging fourth-generation TKIs show promise in tackling resistance mediated by the C797S mutation. For researchers and drug development professionals, the choice of TKI for preclinical studies should be guided by the specific EGFR mutation status of the cancer models being investigated. While this compound remains a valuable tool for studying fundamental EGFR biology, the later-generation TKIs represent the current and future standards for treating EGFR-mutant cancers, especially in the context of acquired resistance.
References
- 1. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting C797S mutations and beyond in non-small cell lung cancer—a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The epidermal growth factor tyrosine kinase inhibitor AG1478 and erlotinib reverse ABCG2-mediated drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of AG-1478: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Handling and Storage of AG-1478
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Storage:
-
Solid Form: Store lyophilized this compound at -20°C in a desiccated environment, protected from light.[1][2][3][4] In its lyophilized form, the chemical is stable for up to 24 months.[1]
-
In Solution: After reconstitution, typically in Dimethyl Sulfoxide (DMSO), it is recommended to aliquot the solution and store it at -20°C or -80°C.[5] Stock solutions in DMSO are generally stable for up to 6 months at -20°C. To avoid degradation from multiple freeze-thaw cycles, use aliquots.[1] Once in solution, it is best to use it within 3 months to prevent loss of potency.[1]
Reconstitution:
-
This compound is soluble in organic solvents such as DMSO and DMF.[3][4]
-
For a 1 mM stock solution, 400 μg of this compound powder can be dissolved in 1.23 ml of DMSO.[1]
-
Solubility in DMSO is reported at various concentrations, including 1.5 mg/ml, 5 mg/mL, 10 mM with gentle warming, and 25 mg/mL.[2][3][6]
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Storage Temperature (Solid) | -20°C | [1][2][3][4] |
| Storage Temperature (Solution) | -20°C or -80°C | [1][5] |
| Stability (Lyophilized) | 24 months | [1] |
| Stability (In DMSO) | Up to 6 months at -20°C | |
| Recommended Use (In Solution) | Within 3 months | [1] |
| Solubility in DMSO | Up to 25 mg/mL | [6] |
| Molecular Weight | 315.75 g/mol | [6] |
| IC50 for EGFR | 3 nM | [1][2][5][6] |
Proper Disposal Procedures for this compound
As this compound is a potent bioactive compound, all waste containing this chemical, including pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: All this compound waste must be segregated from general laboratory waste. This includes:
-
Expired or unused solid this compound.
-
Unused or leftover solutions of this compound in DMSO or other solvents.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated labware, including pipette tips, tubes, flasks, and vials.
-
-
Waste Collection:
-
Solid Waste: Collect expired or unused solid this compound in its original container or a clearly labeled, sealed waste container.
-
Liquid Waste: Collect this compound solutions in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvent used (e.g., a polyethylene container for DMSO solutions).
-
Contaminated Labware: Place all contaminated disposable labware into a designated hazardous waste bag or container.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the solvent used (if applicable, e.g., "in DMSO"), and the approximate concentration and quantity.
-
Storage of Waste: Store the sealed and labeled waste containers in a designated, secure area, away from incompatible materials, until they can be collected by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Consult Local Regulations: Always consult your institution's EHS department for specific guidelines and procedures for hazardous waste disposal. Regulations may vary by location.
Experimental Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling AG-1478
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of AG-1478, a potent tyrosine kinase inhibitor. Adherence to these protocols is critical for minimizing exposure risk and ensuring regulatory compliance.
This compound is a powerful research tool, and like all potent compounds, it demands careful handling. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and proper disposal methods to support the safety of your laboratory personnel and the integrity of your research.
Personal Protective Equipment (PPE) for this compound
The use of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in its powdered form and when in solution.
| Body Protection | Hand Protection | Eye Protection | Respiratory Protection |
| Lab coat | Nitrile gloves (double-gloving recommended) | Safety glasses with side shields or safety goggles | N95 respirator or higher, particularly when handling powder outside of a certified chemical fume hood. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe handling of this compound. The following step-by-step guidance covers the key stages of the process, from receiving the compound to its final disposal.
Receiving and Storage
-
Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Don PPE: Before opening the shipping container, put on a lab coat, nitrile gloves, and safety glasses.
-
Verify Contents: Carefully open the package and verify that the contents match the order.
-
Secure Storage: Store this compound in a cool, dry, and well-ventilated area at the recommended temperature of -20°C.[1] The container should be tightly sealed.
Weighing and Solution Preparation
All weighing and solution preparation of this compound powder must be conducted in a certified chemical fume hood or a ventilated balance safety enclosure to minimize the risk of inhalation.
-
Prepare the Work Area: Ensure the chemical fume hood is clean and uncluttered.
-
Assemble Materials: Gather all necessary equipment, including an analytical balance, weigh paper or boat, spatula, and appropriate solvent (e.g., DMSO).[1]
-
Don Full PPE: Wear a lab coat, double nitrile gloves, safety goggles, and an N95 respirator.
-
Weighing: Carefully weigh the desired amount of this compound powder. Avoid creating dust.
-
Solubilization: Gently add the weighed powder to the solvent in a suitable container. Cap and vortex or sonicate until fully dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Handling of this compound Solutions
-
Maintain PPE: Always wear a lab coat, nitrile gloves, and safety glasses when handling solutions of this compound.
-
Work in a Ventilated Area: Conduct all work with this compound solutions in a chemical fume hood or on a bench in a well-ventilated laboratory.
-
Avoid Contact: Take care to avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Prevent Aerosolization: Use appropriate techniques to minimize the generation of aerosols.
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical step in the laboratory workflow. All waste must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[2][3]
Waste Segregation and Collection
-
Solid Waste:
-
Unused this compound Powder: Dispose of in its original container, clearly labeled as hazardous waste.
-
Contaminated PPE and Materials: Collect all used gloves, weigh paper, pipette tips, and other contaminated disposable materials in a designated, labeled hazardous waste bag.
-
-
Liquid Waste:
-
This compound Solutions: Collect all unused or waste solutions containing this compound in a clearly labeled, sealed, and compatible hazardous waste container.
-
Aqueous Waste: Do not pour any solutions containing this compound down the drain.
-
Waste Storage and Pickup
-
Store all hazardous waste containers in a designated and properly labeled satellite accumulation area within the laboratory.
-
Arrange for the collection of hazardous waste by your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.
Visualizing the Workflow
To further clarify the operational procedures, the following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for handling this compound from preparation to disposal.
Caption: Detailed workflow for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
